molecular formula C21H39NO5 B1678349 Palmitoyl glutamic acid CAS No. 38079-66-2

Palmitoyl glutamic acid

Cat. No. B1678349
CAS RN: 38079-66-2
M. Wt: 385.5 g/mol
InChI Key: KMAOMYOPEIRFLB-SFHVURJKSA-N
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Description

Palmitoyl glutamic acid (N-Palmitoyl-L-glutamic acid) is an acyl amino acid with neuroprotective effects. It is used as a cosmetic material .


Synthesis Analysis

The synthesis of lipoaminoacids such as N-palmitoyl-glutamic acid (C16Glu) was done by solid phase chemistry in a SPS reactor using a 2-chlorotrityl resin .


Molecular Structure Analysis

Palmitoyl glutamic acid has a molecular formula of C21H39NO5, an average mass of 385.538 Da, and a monoisotopic mass of 385.282837 Da . The molecule has 6 H bond acceptors, 3 H bond donors, 19 freely rotating bonds, and a polar surface area of 104 Ų .


Chemical Reactions Analysis

The reaction mechanism of the green synthesis of glutaric acid has been studied via joint test technology . The degradation of PEA to PA and ethanolamine is catalyzed by fatty acid amide hydrolase .


Physical And Chemical Properties Analysis

Palmitoyl glutamic acid has a density of 1.0±0.1 g/cm³, a boiling point of 581.1±40.0 °C at 760 mmHg, and a flash point of 305.2±27.3 °C . It has a molar refractivity of 106.1±0.3 cm³, a polarizability of 42.0±0.5 10^-24 cm³, and a molar volume of 370.7±3.0 cm³ .

Scientific Research Applications

Cosmetics and Anti-Aging

Palmitoyl glutamic acid is used in the field of cosmetics, particularly in anti-aging products . It has been proven effective in clinical skin trials . For instance, data associated with pal-KTTKS (a pentapeptide) shows an increase in elastin fiber density and thickness, as well as improved collagen IV regulation at the dermal-epidermal junction . A dermocosmetic product containing palmitoyl tripeptide-38 was applied on the face twice daily for 28 days, showing positive results .

Biomedical Materials

Poly-γ-glutamic acid (γ-PGA), a natural polymer composed of glutamic acid monomer, has garnered substantial attention in both the fields of material science and biomedicine . Its remarkable cell compatibility, degradability, and other advantageous characteristics have made it a vital component in the medical field . It has been used in diverse medical applications, underlining its potential to enhance healthcare outcomes .

Drug Delivery Systems

γ-PGA’s versatility and unique properties have facilitated its successful integration into drug delivery systems . Its inherent biocompatibility and degradability make it an ideal candidate for delivering drugs to specific parts of the body .

Tissue Engineering

γ-PGA has been used in tissue engineering due to its biocompatibility and degradability . It provides a scaffold for cells to grow and proliferate, aiding in the repair and regeneration of tissues .

Wound Healing

γ-PGA has been used in wound healing applications . It aids in the repair of damaged tissues and accelerates the healing process .

Food Industry

In the food industry, γ-PGA has been used to increase calcium absorption . It retards intestinal transit time, which is responsible for the increase of calcium absorption .

Mechanism of Action

Target of Action

Palmitoyl glutamic acid is an acyl amino acid that has been found to block aortic constriction and antagonize haloperidol-induced oral motility disorders . It is also known to have neuroprotective effects .

Mode of Action

It is known that protein palmitoylation, a process in which one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group, allows for rapid regulation of the function of many cellular proteins . This lipid modification is readily reversible, which suggests that palmitoyl glutamic acid may interact with its targets in a similar manner .

Biochemical Pathways

Palmitoyl glutamic acid is likely involved in the process of protein palmitoylation, a widespread lipid modification that affects a variety of functions, including protein trafficking, protein sorting, protein clustering, protein stability, and protein aggregation . This modification serves a variety of functions including clustering of the protein, binding to specific lipid and/or protein domains in the residence membrane, folding and/or preventing aggregation .

Pharmacokinetics

It is known that it is slightly soluble in water , which could affect its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

Given its neuroprotective effects and its role in blocking aortic constriction , it can be inferred that it may have beneficial effects in certain physiological contexts.

Action Environment

Environmental factors can influence the action, efficacy, and stability of palmitoyl glutamic acid. For instance, it is known to be stable under normal conditions, but it can react with strong oxidizing agents, which could potentially affect its action . Furthermore, it may cause sensitivity reactions in some individuals , suggesting that individual physiological differences could also influence its action and efficacy.

Safety and Hazards

Palmitoyl glutamic acid may form combustible dust concentrations in air . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The balance between synthesis and breakdown of PEA finely regulates its tissue concentrations . The intricate relationship between metabolism and disease prompts us to understand and discuss the underlying mechanisms . The design and synthesis of macrocyclic peptide mimetics directed against the Plk1 PBD, which are characterized by a new glutamic acid analog, could be useful for further studies directed against the Plk1 PBD and potentially for ligands directed against other PPI targets .

properties

IUPAC Name

(2S)-2-(hexadecanoylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25/h18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAOMYOPEIRFLB-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191488
Record name L-Glutamic acid, N-(1-oxohexadecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoyl glutamic acid

CAS RN

38079-66-2
Record name N-Palmitoyl-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38079-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, N-(1-oxohexadecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038079662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, N-(1-oxohexadecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMITOYL GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ6S57UTL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of diethyl N-palmitoyl glutamate (DEEPGt) relate to its ability to cross the blood-brain barrier?

A2: While the provided abstracts don't offer a detailed analysis, the study on DEEPGt suggests its ability to cross the blood-brain barrier, a significant factor for potential central nervous system activity. [] The lipophilic (fat-loving) nature of the palmitoyl chain in DEEPGt likely contributes to its ability to penetrate the blood-brain barrier, which is generally impermeable to hydrophilic compounds. Once in the brain, DEEPGt is thought to be slowly metabolized into PGt, which then exerts its pharmacological effects. [] This highlights the importance of structural modifications in influencing the pharmacokinetic properties and potential therapeutic applications of compounds like PGt.

Q2: Besides its potential pharmacological applications, are there other uses for Palmitoyl Glutamic Acid?

A3: Yes, Palmitoyl Glutamic Acid and its derivatives find application in the cosmetics industry. [] Specifically, N-acyl glutamic acid salts, including N-palmitoyl glutamic acid salt, are used in skin cleansers for their excellent foaming properties and ability to impart smooth and moist feelings after washing. [] The specific ratio of different N-acyl glutamic acid salts in a formulation can be adjusted to achieve desired properties. This example demonstrates the diverse applications of PGt and its derivatives beyond potential pharmacological uses.

Q3: Are there any known safety concerns regarding the use of Palmitoyl Glutamic Acid?

A5: While the provided abstracts don't delve into specific safety data for Palmitoyl Glutamic Acid itself, it's important to note that its derivative, DEEPGt, induced oral dyskinesias in rats, a potential side effect indicative of extrapyramidal symptoms. [] This observation underscores the need for comprehensive toxicological studies to assess the safety profile of both PGt and its derivatives before considering their use in humans. Further research should focus on understanding potential adverse effects, long-term consequences, and establishing a safe dosage range for any potential therapeutic applications.

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